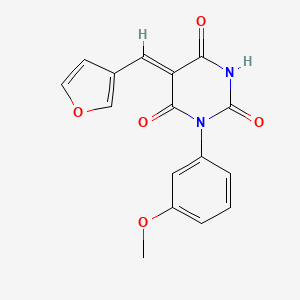

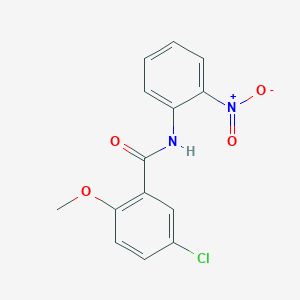

diethyl (acetylamino)(benzyl)malonate

Descripción general

Descripción

Diethyl (acetylamino)(benzyl)malonate is a chemical compound commonly used in scientific research. It is a versatile molecule with a wide range of applications in various fields of study, including organic chemistry, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Diethyl (diethyl (acetylamino)(benzyl)malonate)(benzyl)malonate is widely used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds, which are important in drug discovery and development.

Mecanismo De Acción

The mechanism of action of diethyl (diethyl (acetylamino)(benzyl)malonate)(benzyl)malonate is not fully understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon bonds. It can also act as a Michael acceptor, which is important in the synthesis of compounds with anti-inflammatory and anti-tumor properties.

Biochemical and Physiological Effects:

Diethyl (this compound)(benzyl)malonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in vitro, which suggests that it may have adverse effects on living organisms at high concentrations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using diethyl (diethyl (acetylamino)(benzyl)malonate)(benzyl)malonate in lab experiments include its versatility, high yield, and low cost. It is also readily available from commercial suppliers, which makes it easy to obtain. However, the limitations of using diethyl (this compound)(benzyl)malonate include its moderate toxicity, which requires caution when handling, and its limited solubility in some solvents, which can affect its reactivity in certain reactions.

Direcciones Futuras

There are several future directions for research on diethyl (diethyl (acetylamino)(benzyl)malonate)(benzyl)malonate. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases.

Métodos De Síntesis

Diethyl (diethyl (acetylamino)(benzyl)malonate)(benzyl)malonate is synthesized through a multistep process involving the reaction of benzyl bromide with diethyl malonate, followed by the reaction of the resulting benzyl malonic acid with acetic anhydride and ammonium acetate. The final product is obtained through the purification of the reaction mixture using column chromatography.

Propiedades

IUPAC Name |

diethyl 2-acetamido-2-benzylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-21-14(19)16(17-12(3)18,15(20)22-5-2)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDUTRDHDVYKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288912 | |

| Record name | diethyl(acetylamino)(benzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-26-5 | |

| Record name | NSC58075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(acetylamino)(benzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)

![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene](/img/structure/B4993652.png)

![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)

![N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)

![1-[1-(3-methyl-2-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4993682.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(2-methoxy-3-quinolinyl)methyl]methanamine](/img/structure/B4993689.png)

![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993707.png)

![ethyl N-[(5-bromo-3-pyridinyl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)